6-Aminoquinoline-5-carbonitrile
Overview
Description
6-Aminoquinoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and organic chemistry. This compound is characterized by the presence of an amino group at the sixth position and a cyano group at the fifth position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminoquinoline-5-carbonitrile typically involves the reaction of 6-chloroquinoline-5-carbonitrile with ammonia or an amine under suitable conditions. One common method includes:
Starting Material: 6-chloroquinoline-5-carbonitrile
Reagent: Ammonia or an amine
Solvent: Ethanol or another suitable solvent
Conditions: Refluxing the mixture for several hours
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Aminoquinoline-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitroquinoline derivatives
Reduction: Aminoquinoline derivatives
Substitution: Alkylated or acylated quinoline derivatives
Scientific Research Applications
6-Aminoquinoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of malaria and other infectious diseases.
Industry: Utilized in the development of materials for optoelectronic devices due to its electronic properties.
Mechanism of Action
The mechanism of action of 6-aminoquinoline-5-carbonitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, in the context of antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinoline: Lacks the cyano group at the fifth position.
5-Cyanoquinoline: Lacks the amino group at the sixth position.
Quinoline: The parent compound without any substituents.
Uniqueness
6-Aminoquinoline-5-carbonitrile is unique due to the presence of both an amino group and a cyano group on the quinoline ring
Properties
IUPAC Name |
6-aminoquinoline-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-8-7-2-1-5-13-10(7)4-3-9(8)12/h1-5H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCIBXGKTGBHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C#N)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363650 | |
Record name | 6-aminoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54398-51-5 | |
Record name | 6-aminoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminoquinoline-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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